(R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
Description
“(R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride” is a chiral thiazole derivative characterized by a pyrrolidine ring fused to a thiazole core, with an ethyl ester group at the 4-position and a hydrochloride salt. The hydrochloride salt enhances its solubility in polar solvents, which is advantageous for biological studies or formulation .
Properties
IUPAC Name |
ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYILAQTIQGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through nucleophilic substitution reactions.
Esterification: The ethyl ester group is introduced via esterification reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, enabling further functionalization:
For example, hydrolysis of the ester followed by coupling with amines (e.g., trans-4-aminocyclohexanol) produces carboxamide derivatives like 6b , which are intermediates in MDM2 inhibitor synthesis .
Thiazole Ring Functionalization
The thiazole moiety participates in nucleophilic substitutions and multicomponent reactions:
Key Reactions
-
Hantzsch Thiazole Synthesis : Reaction with α-bromoketones (e.g., phenacyl bromide) forms disubstituted thiazoles. This method was used to generate analogues with enhanced binding to MDM2 .
-
Multi-Component Reactions :
Pyrrolidine Modifications
The (R)-pyrrolidine group undergoes reductive amination and alkylation:
| Reaction | Reagents | Outcome |
|---|---|---|
| Reductive Amination | Paraformaldehyde/NaBH(OAc)₃ | N-methylpyrrolidine derivatives (e.g., 65 ) |
| Suzuki Coupling | 4-Fluorophenylboric acid/Pd catalyst | Biaryl analogues (e.g., 31 ) |
These modifications enhance structural diversity, critical for optimizing pharmacokinetic properties in drug candidates .
Anticancer Agents
-
Derivatives like 21 and 27 inhibit MDM2-p53 interactions (IC₅₀ = 10–50 nM) .
-
Thiazole-carboxamides (e.g., 58 ) show HSET inhibitory activity, disrupting mitotic spindle formation .
Anticonvulsant Activity
Analogues with pyridazinone-thiazole hybrids exhibit ED₅₀ values of 24–88 mg/kg in seizure models .
Structural and Mechanistic Insights
Scientific Research Applications
®-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Medicine: Thiazole derivatives are often explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of “(R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride,” the following structurally or functionally related compounds are analyzed:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Complexity and Functional Groups The target compound features a simpler thiazole-pyrrolidine scaffold compared to Compound 92, which includes a bulky cyclohepta-thiazol group and tert-butyl ester. This difference likely impacts solubility: the hydrochloride salt in the target compound enhances polar solubility, whereas Compound 92’s tert-butyl ester may favor lipid membrane penetration . In contrast, the cephalosporin analog integrates a bicyclic β-lactam core, aminothiazole, and quaternary ammonium pyrrolidinium. This complexity is tailored for antibiotic activity, unlike the target compound’s probable role as a synthetic intermediate or receptor modulator.
Synthetic Utility vs. Biological Activity Compound 92 was synthesized via a β-alanine-tert-butyl ester coupling (89% yield), emphasizing its role as a bioactive molecule .
Chirality and Pharmacological Relevance The (R)-configuration of the pyrrolidine ring in the target compound suggests enantioselective interactions, a feature absent in the racemic or non-chiral analogs listed. This could make it valuable for asymmetric catalysis or stereospecific drug design .
Biological Activity
(R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, alongside relevant research findings and case studies.
- Chemical Name : this compound
- CAS Number : 251349-56-1
- Molecular Formula : CHClNOS
1. Antimicrobial Activity
Studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Escherichia coli | 2.33 to 156.47 µM |
| Bacillus subtilis | 4.69 to 22.9 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These findings suggest that this compound possesses significant antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .
2. Anticancer Activity
The anticancer potential of thiazole-containing compounds has been extensively studied. In vitro evaluations indicated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| Human cervical carcinoma (HeLa) | <10 |
| Colon adenocarcinoma (CaCo-2) | <15 |
| Breast cancer (MCF7) | <12 |
Research indicates that the compound's structure may enhance its ability to inhibit tumor growth, particularly through mechanisms involving apoptosis and cell cycle arrest .
3. Anticonvulsant Activity
Thiazole derivatives have also shown promise in anticonvulsant activity. The compound was tested in animal models and demonstrated significant protective effects against induced seizures:
| Model | Effective Dose (ED) |
|---|---|
| PTZ-induced seizures | 30 mg/kg |
This positions this compound as a potential therapeutic agent for epilepsy and related disorders .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various thiazole derivatives highlighted the structure–activity relationship (SAR), indicating that modifications at specific positions of the thiazole ring significantly enhance antimicrobial efficacy .
- Cytotoxicity Studies : Another research effort focused on the synthesis of thiazole derivatives, revealing that certain modifications led to increased cytotoxicity against multiple cancer cell lines, with IC values significantly lower than those of standard chemotherapeutics .
- Anticonvulsant Mechanisms : A detailed investigation into the anticonvulsant properties revealed that the compound interacts with multiple neurotransmitter systems, suggesting a multifaceted mechanism of action that warrants further exploration .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride?
- Methodology :
- Step 1 : Coupling reactions between pyrrolidine derivatives and thiazole carboxylate precursors (e.g., using chloropyridine intermediates and sulfur-containing reagents in phosphate buffer) .
- Step 2 : Stereochemical control via chiral auxiliaries or enantioselective catalysis. For example, (S)-configured intermediates are synthesized using magnesium lithium chloride in tetrahydrofuran at low temperatures .
- Step 3 : Hydrochloride salt formation via treatment with HCl in anhydrous solvents, followed by purification using silica gel chromatography .
- Critical Considerations : Monitor reaction progress via TLC and confirm stereochemistry using polarimetry or chiral HPLC.
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Workflow :
- Mass Spectrometry (MS) : Exact mass determination (e.g., 262.0388 Da) to verify molecular formula .
- NMR Spectroscopy : Compare and NMR shifts with literature data (e.g., thiazole protons at δ 8.44 ppm, ester carbonyl at δ 169.5 ppm) .
- X-ray Crystallography : Resolve absolute configuration using SHELX software for crystallographic refinement .
- Table 1 : Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Thiazole C-5 H | 8.44 (s) | |
| Ester CH2 | 4.40 (q, J = 7.1 Hz) | |
| Pyrrolidine CH | 3.66 (s) |
Advanced Research Questions
Q. How can stereochemical inconsistencies in hydrogenation steps be resolved during synthesis?
- Mechanistic Insight :
- Catalyst selection (e.g., Pd/C vs. chiral catalysts) influences stereoselectivity. For example, hydrogenation of alkene intermediates with Pd/C may yield racemic mixtures, while chiral catalysts preserve enantiomeric excess .
- Data Analysis : Compare NMR coupling constants or circular dichroism (CD) spectra to assess enantiopurity.
Q. What strategies are effective for analyzing contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodology :
- Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., antimicrobial enzymes). For example, ethyl thiazole derivatives with methoxy groups show enhanced binding to bacterial DNA gyrase .
- Statistical Validation : Apply multivariate analysis to distinguish true SAR trends from experimental noise (e.g., antioxidant assays with %FRSA vs. TAC metrics) .
- Table 2 : Biological Activity Comparison
| Derivative Substitution | Antioxidant (%FRSA) | Antimicrobial (MIC, µg/mL) | Reference |
|---|---|---|---|
| 4-Hydroxy-3-methoxy | 84.46 ± 0.13 | 12.5 (E. coli) | |
| 1-Phenylethylidene | 74.50 ± 0.37 | 25.0 (S. aureus) |
Q. How can computational methods explain discrepancies in redox stability under varying pH conditions?
- Approach :
- DFT Calculations : Model hydrolysis pathways of the ester group. For instance, ester saponification accelerates at pH >8 due to nucleophilic attack by hydroxide ions .
- Experimental Validation : Use accelerated stability testing (e.g., 40°C/75% RH for 3 months) and track degradation via HPLC .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
